molecular formula C10H13ClFN B6217280 1-(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride CAS No. 2742660-31-5

1-(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride

Cat. No.: B6217280
CAS No.: 2742660-31-5
M. Wt: 201.7
InChI Key:
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Description

1-(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a fluorinated indane structure, which is known for its stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-fluoroindanone, which can be obtained through the fluorination of indanone using a fluorinating agent such as Selectfluor.

    Reduction: The 4-fluoroindanone is then reduced to 4-fluoroindan-1-ol using a reducing agent like sodium borohydride (NaBH4).

    Amination: The 4-fluoroindan-1-ol is converted to 1-(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine through a reductive amination process. This involves reacting the alcohol with an amine source, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

    Hydrochloride Formation: Finally, the free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, such as reducing the indane ring to a fully saturated cyclohexane derivative using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The fluorine atom on the indane ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizers in acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or under catalytic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 4-fluoroindanone, while reduction could produce fully saturated derivatives.

Scientific Research Applications

1-(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions due to its structural similarity to neurotransmitters.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules, including those with potential biological activity.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorine atom can enhance binding affinity and selectivity for certain biological targets, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluoro-2,3-dihydro-1H-inden-5-yl)ethanamine hydrochloride: Similar structure but with an ethyl group instead of a methyl group.

    1-(4-chloro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride: Chlorine atom instead of fluorine.

    1-(4-fluoro-2,3-dihydro-1H-inden-5-yl)propanamine hydrochloride: Propyl group instead of methyl group.

Uniqueness

1-(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, making this compound particularly valuable in pharmaceutical research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2742660-31-5

Molecular Formula

C10H13ClFN

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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